N-(furan-2-ylmethyl)-2-methylpropan-1-amine
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Overview
Description
N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a compound that has been studied in various contexts due to its relevance in the synthesis of alkaloids, aroma compounds, and other organic molecules. It is a furan derivative, which means it contains a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is particularly interesting because it includes both a furan ring and an amine group, which can participate in a variety of chemical reactions and serve as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine and related compounds has been explored through various methods. One approach involves chemoselective photooxygenations of furans bearing unprotected amines, which can be used in the synthesis of natural products without the need for protecting groups . Another method includes the palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides, which leads to the formation of highly conjugated functionalized 2-pyridones . Additionally, an enantioselective synthesis of furan-2-yl amines has been described, where the chirality is controlled by the choice of the geometrical isomer of the O-benzyl oxime .
Molecular Structure Analysis
The molecular and crystal structures of N-(furan-2-ylmethyl)-2-methylpropan-1-amine derivatives have been studied using X-ray diffraction. These studies help in understanding the reactivity and potential applications of these compounds. For instance, the interaction between maleic acid and N-R-furfurylamines has been examined, revealing insights into their reactivity in cycloaddition reactions . Additionally, density functional theory (DFT) has been used to calculate the molecular structures of related compounds, which were found to be consistent with crystallographic data .
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-2-methylpropan-1-amine can undergo various chemical reactions due to the presence of both the furan ring and the amine group. For example, the furan ring can participate in photooxidation reactions, while the amine group can be involved in subsequent reaction sequences to yield alkaloid motifs . The compound can also react with maleic acid to form salts, which have been studied for their lack of reactivity in [4 + 2] cycloaddition reactions . Furthermore, the amine group can facilitate the formation of furfuryl-pyrrole derivatives, which are aroma compounds found in foods .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(furan-2-ylmethyl)-2-methylpropan-1-amine and its derivatives are influenced by the functional groups present in the molecule. The UV-vis absorption spectra of some related 2-pyridones suggest their potential utility in filtering shortwave radiation . The interaction of furfuryl-amine with other molecules can lead to the formation of compounds with diverse organoleptic properties, which are important in the food industry . The synthesis and characterization of related compounds, including their biological evaluation, indicate that some derivatives possess antibacterial and antifungal activities .
Scientific Research Applications
Synthesis of Metal Complexes
- Scientific Field: Chemistry
- Application Summary: The compound N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized and used to create metal complexes with Cu (II), Co (II), Ni (II), and Zn (II) acetates .
- Methods of Application: The ligand was reacted with the metal acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L). The ligand chelated to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
- Results: The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .
Synthesis of Useful Amines from Biomass-Based Furan Compounds
- Scientific Field: Green Chemistry
- Application Summary: Bio-based furanic oxygenates can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
- Methods of Application: In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .
- Results: The use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product. The synergistic effect of the metal center and acidic sites exerted a significant influence on the reaction .
Anticancer Agents Targeting the Epidemal Growth Factor Receptor (EGFR)
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the EGFR .
- Methods of Application: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
- Results: The results of this study are not specified in the source .
Synthesis of Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: N-(Furan-2-ylmethyl)-cyanoacetamide has been used in the synthesis of novel antimicrobial agents encompassing furan, pyridine, chromene, and chromenopyridine moieties .
- Methods of Application: The specific methods of application and experimental procedures are not specified in the source .
- Results: The results of this study are not specified in the source .
Synthesis of Metal Complexes
- Scientific Field: Chemistry
- Application Summary: The compound N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized and used to create metal complexes with Cu (II), Co (II), Ni (II), and Zn (II) acetates .
- Methods of Application: The ligand was reacted with the metal acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L). The ligand chelated to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
- Results: The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .
Anticancer Agents Targeting the Epidemal Growth Factor Receptor (EGFR)
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the EGFR .
- Methods of Application: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
- Results: The results of this study are not specified in the source .
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSHFBNCIZSCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406017 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |
CAS RN |
58924-66-6 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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